

# Y4R Agonist-2: A Comprehensive Technical Overview of Chemical Properties, Structure, and Signaling

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## Compound of Interest

Compound Name: Y4R agonist-2

Cat. No.: B12422418

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This technical guide provides an in-depth analysis of **Y4R agonist-2**, a potent and selective agonist for the Neuropeptide Y receptor Y4 (Y4R). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, structure, and mechanism of action.

## Chemical Properties and Identification

**Y4R agonist-2** is a cyclic oligopeptide that has demonstrated high affinity for the Y4 receptor. [\[1\]\[2\]](#) Its key identifying and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for **Y4R Agonist-2**

Identifier	Value
IUPAC Name	(9S,12S,15S)-4-amino-N-[(2S)-1-[[[(2S)-1-[[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide[1]
Molecular Formula	C <sub>53</sub> H <sub>81</sub> N <sub>19</sub> O <sub>10</sub> [1]
CAS Number	2757328-63-3
ChEMBL ID	CHEMBL4856311[1]
Synonyms	Y4R agonist-2

Table 2: Physicochemical Properties of Y4R Agonist-2

Property	Value
Molecular Weight	1144.3 g/mol [1]
Exact Mass	1143.64137986 Da[1]
XLogP3-AA	-2.2[1]
Hydrogen Bond Donor Count	17[1]
Hydrogen Bond Acceptor Count	15[1]
Rotatable Bond Count	21[1]
Topological Polar Surface Area	491 Å²[1]
Complexity	2220[1]
Biological Activity (Ki)	0.033 nM[3][4][5]

## Chemical Structure

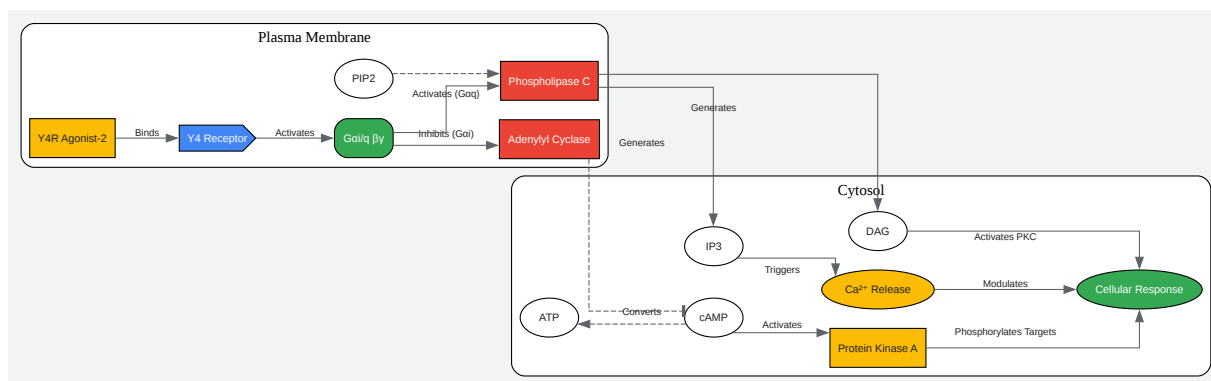
**Y4R agonist-2** is a cyclic hexapeptide.[1][2] The cyclization is achieved through a novel N-terminus to arginine side-chain linkage.[1][2][6] This structural constraint is a key contributor to its high binding affinity and selectivity for the Y4 receptor. The two-dimensional structure is depicted below.

(Image of the 2D structure of **Y4R agonist-2** would be inserted here if image generation were supported)

A 2D chemical structure diagram of **Y4R agonist-2** would be displayed here, illustrating the cyclic peptide backbone and the arrangement of its amino acid residues.

## Signaling Pathways

As an agonist of the Y4 receptor, a G protein-coupled receptor (GPCR), **Y4R agonist-2** initiates intracellular signaling cascades upon binding. The Y4 receptor is primarily coupled to the G $\alpha$ i inhibitory subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] In certain cellular contexts, the Y4 receptor has also been shown to couple to G $\alpha$ q, activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) stores.[8]



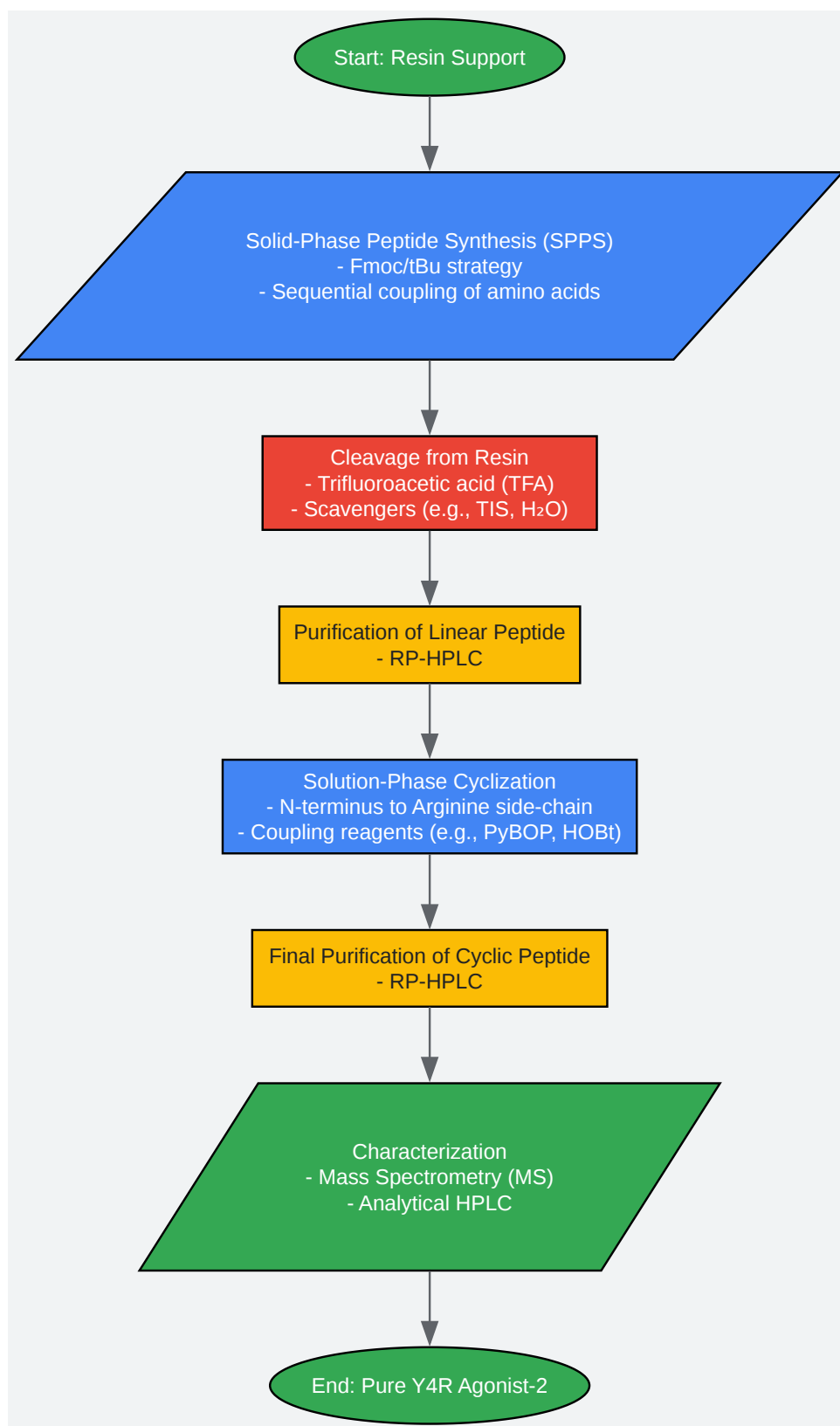
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**Caption: Y4R Agonist-2 Signaling Pathways.**

## Experimental Protocols

The characterization of **Y4R agonist-2** involves several key experimental procedures, including its synthesis, affinity determination via radioligand binding, and functional assessment of its agonistic activity.

The synthesis is based on the methods described by Konieczny et al. (2021), involving solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization.[1][2][6]



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